Triclocarban

Antimicrobial Mechanism Target Identification Proteomics

Environmental persistence studies require analytical standards with documented degradation profiles. Triclocarban (TCC) offers a validated aerobic soil half-life of 108 days-six times longer than triclosan-enabling accurate modeling of carbanilide-class contaminants. • **Quantified persistence**: t½=108 days (aerobic soil), superior for long-range transport & biosolids studies • **Distinct mechanism**: Selective MenG inhibitor (vs. triclosan's FabI), MIC 0.5-8 mg/L vs. drug-resistant strains • **Research-grade purity**: Available for SAR campaigns, endocrine potentiation assays, and environmental fate validation

Molecular Formula C13H9Cl3N2O
Molecular Weight 315.6 g/mol
CAS No. 101-20-2
Cat. No. B027905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclocarban
CAS101-20-2
SynonymsN-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea;  3,4,4’-Trichlorocarbanilide;  3,4,4’-Trichlorodiphenylurea;  Cusiter;  Cutisan;  ENT 26925;  Genoface;  Preventol SB;  Procutene;  Solubacter;  TCC; 
Molecular FormulaC13H9Cl3N2O
Molecular Weight315.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
InChIKeyICUTUKXCWQYESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 79 °F (NTP, 1992)
Insoluble
In water, 0.11 mg/L at 20 °C
Practically insoluble in water
1 g dissolves in 25 mL acetone;  3 mL dimethyl formamide
In methanol, 1.6 g/L at 35 °C

Structure & Identifiers


Interactive Chemical Structure Model





Triclocarban for Research and Industrial Procurement


Triclocarban (TCC, 3,4,4'-trichlorocarbanilide), an N,N'-diaryl urea [1], is an antimicrobial agent historically utilized in over-the-counter (OTC) antiseptic washes . While its primary consumer use has been curtailed, its established physicochemical properties—including a molecular weight of 315.58 g/mol , a melting point range of 250-252°C, and a density of 1.534 g/cm³ —and its distinct biological profile [2] ensure its continued relevance as a reference standard, a building block for novel analog design, and a subject for environmental fate and mechanistic research [3].

Environmental persistence standard
Supports long-term soil and water fate monitoring due to high chemical stability.
Antimicrobial target probe
MenG inhibitor tool compound for studying menaquinone biosynthesis in Gram-positive bacteria.
Endocrine modulator model
Potentiation of ER/AR-dependent gene expression in cell-based nuclear receptor assays.
Analog scaffold precursor
N,N'-diaryl urea core for structure-activity relationship studies in medicinal chemistry.

Triclocarban vs Analogs: Differentiation Evidence


Procurement of Triclocarban (TCC) over its nearest in-class analog, Triclosan (TCS), is justified by demonstrable and quantifiable divergence across several critical dimensions. While both are chlorinated antimicrobials, substitution is not scientifically equivalent due to a unique molecular target profile (inhibition of MenG vs. FabI [1]), a 6-fold differential in environmental persistence (aerobic soil half-life of 108 days vs. 18 days [2]), and a contrasting profile in mammalian endocrine receptor bioassays (potentiation of ER/AR vs. antagonism [3]). These data points underscore that TCC possesses a distinct and non-interchangeable research and industrial footprint.

This product
Triclocarban (TCC)
Targets MenG, 108-day soil half-life, potentiates ER/AR.
Common analog
Triclosan (TCS)
Targets FabI, 18-day soil half-life, antagonizes ER/AR.
Mechanistic mismatch: MenG vs FabI inhibition may shift antimicrobial spectrum interpretation.
Environmental fate context: 6-fold longer soil persistence makes degradation data non-transferable.
Endocrine endpoint difference: Potentiation vs. antagonism profile requires compound-specific study design.

Triclocarban Comparative Evidence


Antimicrobial Target Differentiation: MenG vs FabI

Triclocarban (TCC) exerts its antibacterial effect via a molecular target distinct from its most common analog, Triclosan (TCS). Proteomic analysis confirmed that TCC inhibits the menaquinone biosynthesis protein MenG, a pathway that is not targeted by TCS. TCS, conversely, acts by inhibiting the enoyl-acyl carrier protein reductase FabI [1]. Further, the activity spectrum (MIC90) of TCC across resistant staphylococci and enterococci strains was found to be much narrower compared to the potent N,N'-diaryl urea antibiotic PK150, indicating a more selective antimicrobial profile [1].

Antimicrobial target
Head-to-head
TCC inhibits MenG; TCS inhibits FabI – distinct, non-overlapping protein targets in S. aureus.
Supports pathway-specific study design; analog not interchangeable.
Proteomic evidence; MIC90 narrower vs. PK150.
Antimicrobial Mechanism Target Identification Proteomics

Aerobic Soil Biodegradation: Comparative Persistence

In a controlled laboratory study comparing environmental persistence, Triclocarban (TCC) was shown to degrade significantly more slowly in aerobic soil than Triclosan (TCS). The measured half-life (t1/2) for TCC was 108 days, compared to only 18 days for TCS, representing a 6-fold increase in persistence [1]. This difference is attributed to the chemical stability of the carbanilide core structure of TCC, which is more resistant to microbial degradation than the diphenyl ether structure of TCS [1].

Soil persistence
Head-to-head
Aerobic half-life: 108 days (TCC) vs 18 days (TCS) – 6-fold difference.
Longer persistence supports environmental tracing; TCS degrades rapidly.
Laboratory aerobic soil conditions.
Environmental Fate Biodegradation Persistence

Endocrine Modulation: Potentiation vs Antagonism

In cell-based nuclear receptor bioassays, Triclocarban (TCC) and Triclosan (TCS) exhibit fundamentally different activities. TCC, at concentrations of 1-10 µM, enhanced both estradiol (E2)-dependent and testosterone-dependent activation of estrogen receptor (ER) and androgen receptor (AR)-responsive gene expression by up to 2.5-fold, while exhibiting little agonistic activity on its own [1]. In contrast, TCS exhibited antagonistic activity in both ER- and AR-responsive bioassays [1]. This confirms that the two compounds modulate endocrine signaling pathways in opposite manners.

Endocrine modulation
Head-to-head
TCC potentiates ER/AR up to 2.5-fold (1-10 µM); TCS antagonizes both receptors.
Opposite signaling direction – essential for correct model selection.
In vitro nuclear receptor bioassays.
Endocrine Disruption Nuclear Receptors Toxicology

In Vitro Potency Against Resistant Gram-Positive Bacteria

The in vitro antibacterial activity of Triclocarban (TCC) is maintained at low minimum inhibitory concentrations (MICs) against clinically relevant, antibiotic-resistant Gram-positive bacteria. A 2012 study re-evaluating TCC reported that its MICs range from 0.5 to 8 mg/L for various resistant strains of staphylococci, enterococci, and streptococci [1]. This corroborates earlier data from the NCATS Inxight database, which also cites an MIC range of 0.5 to 8 mg/L for similar strains [2]. This demonstrates that resistance mechanisms in these pathogens do not diminish TCC's baseline efficacy.

Resistant Gram-positive MIC
Reported
MIC range: 0.5 – 8 mg/L against resistant staphylococci, enterococci, streptococci.
Conserved potency supports reference compound use in resistance studies.
Data from NCATS Inxight and peer-reviewed study.
Antimicrobial Resistance Minimum Inhibitory Concentration Gram-positive Bacteria

Triclocarban Research & Industrial Applications


Environmental Fate Reference Standard

Given its quantified 108-day aerobic soil half-life—6 times longer than Triclosan [1]—Triclocarban is the analytically superior standard for environmental scientists. This slow degradation profile makes TCC an ideal tracer for modeling long-range transport, studying accumulation in biosolids-amended soils, and validating methods for detecting persistent organic pollutants. Substituting TCC with the less persistent Triclosan (t1/2 = 18 days) would yield data that does not accurately reflect the behavior of the carbanilide class of contaminants [1].

Antimicrobial Target Discovery Probe

As a selective inhibitor of the menaquinone biosynthesis protein MenG, a target distinct from Triclosan's FabI [1], Triclocarban is a valuable chemical probe for microbiologists. It can be used to investigate the physiological role of the menaquinone pathway in Gram-positive bacteria and to explore the potential for developing new antibiotics that circumvent FabI-mediated resistance. Its established, conserved in vitro potency against drug-resistant strains (MIC 0.5-8 mg/L) [2] further supports its use as a benchmark in new compound screening.

Endocrine Potentiation Model Compound

Unlike the antagonistic profile of Triclosan, Triclocarban uniquely enhances estrogen- and androgen-dependent gene expression up to 2.5-fold without intrinsic agonist activity [1]. This distinct mechanism of endocrine disruption makes TCC the compound of choice for toxicologists and endocrinologists seeking to understand this specific form of non-genomic receptor modulation. Researchers investigating structure-activity relationships for endocrine potentiation will find TCC to be an indispensable starting point [1].

Core Scaffold for Antimicrobial Design

The N,N'-diaryl urea core of Triclocarban serves as a validated, synthetically accessible scaffold for medicinal chemistry programs. Research has shown that modifying this core can significantly alter potency and spectrum, such as with novel pentafluorosulfanyl-containing analogs which achieve MICs <0.0003 mM against Gram-positive bacteria, vastly outperforming ciprofloxacin (0.08 mM) [2]. The availability of high-purity TCC is therefore essential for generating novel derivatives and establishing baseline activity in structure-activity relationship (SAR) campaigns.

Application
Selection Property
Validation Focus
Environmental fate monitoring
Extended soil persistence profile
Half-life and transport modeling in aerobic soils
Antimicrobial target discovery
Selective MenG inhibition
Menaquinone pathway characterization in Gram-positive bacteria
Endocrine modulation research
ER/AR potentiation without intrinsic agonism
Non-genomic receptor modulation in cell-based assays
Medicinal chemistry scaffold
N,N'-diaryl urea core
SAR exploration for novel Gram-positive antimicrobials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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